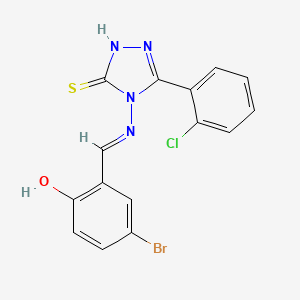

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

The compound 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. This class of compounds is notable for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 3 and a 5-bromo-2-hydroxybenzylidene moiety at position 2. The hydroxyl group on the benzylidene fragment enables intramolecular hydrogen bonding, while the bromo and chloro substituents enhance electronic effects and lipophilicity, influencing both reactivity and biological interactions .

Properties

CAS No. |

478254-02-3 |

|---|---|

Molecular Formula |

C15H10BrClN4OS |

Molecular Weight |

409.7 g/mol |

IUPAC Name |

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10BrClN4OS/c16-10-5-6-13(22)9(7-10)8-18-21-14(19-20-15(21)23)11-3-1-2-4-12(11)17/h1-8,22H,(H,20,23)/b18-8+ |

InChI Key |

AQOBGYNEPMMOPE-QGMBQPNBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under specific conditions.

Introduction of the Brominated Hydroxybenzylidene Group: This step involves the reaction of the triazole intermediate with 5-bromo-2-hydroxybenzaldehyde under basic conditions to form the benzylidene derivative.

Attachment of the Chlorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the brominated and chlorinated positions, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives similar to 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have shown significant activity against various pathogens.

- Case Study : A study evaluating S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. The structural modifications in triazoles can enhance their efficacy against cancer cells.

- Research Findings : Certain triazole derivatives have been reported to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells . The presence of halogen substituents (like bromine and chlorine) can significantly influence the biological activity of these compounds.

Fungicidal Activity

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth.

- Application Example : The compound's structure suggests potential use as a fungicide against various crop diseases. Research indicates that triazole-based fungicides can effectively control pathogens like Fusarium and Botrytis spp., which are detrimental to crops .

Synthesis and Characterization

The synthesis of 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves several steps:

- Condensation Reaction : The compound is synthesized through a condensation reaction involving 5-bromo-2-hydroxybenzaldehyde and an amine derivative.

- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Key Observations :

- The 5-bromo-2-hydroxybenzylidene moiety distinguishes the target compound from analogs with non-hydroxylated or differently halogenated benzylidene groups. The hydroxyl group facilitates intramolecular H-bonding, stabilizing the Schiff base structure and possibly enhancing solubility .

Variations in the Benzylidene Moiety

Key Observations :

- The 2-hydroxy group in the target compound enables stronger H-bonding compared to methoxy or fluoro substituents, which may improve interactions with biological targets (e.g., enzymes or DNA) .

Crystallographic and Tautomeric Features

The target compound exists predominantly in the thione tautomeric form , as confirmed by C=S bond lengths (~1.67 Å), consistent with related triazole derivatives . Intramolecular O–H⋯N hydrogen bonds stabilize the planar structure, while intermolecular N–H⋯S and π-π interactions (Cg⋯Cg distance ~3.3–3.6 Å) contribute to crystal packing .

Comparison of Bond Lengths :

| Compound | C=S Bond Length (Å) | N=C (Schiff Base) Bond Length (Å) | Reference |

|---|---|---|---|

| Target Compound | 1.673 | 1.274 | |

| 4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione | 1.678 | 1.280 |

Key Observations :

Antimicrobial Activity

For example:

Biological Activity

The compound 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 404.75 g/mol. The structure includes a triazole ring, a thione group, and various aromatic substituents that contribute to its biological activity. The presence of halogen atoms (bromine and chlorine) is significant as they often enhance the pharmacological properties of organic compounds.

Synthesis

The synthesis of 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation reaction between the appropriate aldehyde and amine derivatives. For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione in the presence of a suitable catalyst can yield the target compound.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activities. A study highlighted that various triazole derivatives demonstrate efficacy against a range of bacterial strains and fungi. The specific compound has shown promising results in inhibiting the growth of pathogenic microorganisms, which could be attributed to its structural features that facilitate interaction with microbial enzymes or cell membranes .

Antioxidant Activity

Compounds similar to 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have been evaluated for their antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity. Studies have demonstrated that such compounds can significantly reduce oxidative stress markers in vitro .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazole derivatives have been extensively studied. In vitro assays have shown that some derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through mechanisms involving disruption of microtubule dynamics and modulation of apoptotic pathways . The specific compound's IC50 values against various cancer cell lines need to be determined through experimental studies.

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

- Antimicrobial Activity : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial properties compared to standard antibiotics.

- Antioxidant Studies : In vivo studies on animal models demonstrated that triazole derivatives significantly lowered lipid peroxidation levels and increased antioxidant enzyme activities.

- Cytotoxicity Tests : A recent study evaluated the effect of various substituted triazoles on human breast cancer cell lines (MCF-7). The results showed that specific substitutions led to increased cytotoxicity compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

- Methodology : The compound is synthesized via condensation of thiocarbohydrazide with substituted aromatic acids under thermal conditions. For example, a fused mixture of 4-hydroxyphenylacetic acid and thiocarbohydrazide at 413 K for 1 hour yields triazole derivatives . Post-synthesis purification involves washing with sodium bicarbonate (5%) to remove unreacted acid, followed by recrystallization from methanol .

- Key Considerations : Reaction temperature and stoichiometric ratios are critical to avoid side products. Characterization via elemental analysis, IR, and NMR confirms purity .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker SMART APEXII diffractometers with graphite-monochromated radiation (Mo-Kα, λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., SADABS) .

- Refinement Tools : SHELXS-97 solves structures via direct methods, while SHELXL-97 refines them using full-matrix least-squares on . Hydrogen bonding and torsion angles are analyzed with SHELXTL/PC .

- Example Data :

| Parameter | Value | Source |

|---|---|---|

| Space group | (monoclinic) | |

| factor | 0.031 | |

| range | 0.45–3.0° |

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?

- Methodology : For disordered regions, use PART instructions in SHELXL to model split positions. Twinning is addressed via the TWIN/BASF commands, with Flack parameter analysis to confirm absolute structure .

- Case Study : In a related triazole-thione derivative, a Flack parameter of 0.581(7) indicated chirality, resolved by refining Friedel pairs .

Q. What computational methods validate hydrogen-bonding networks and supramolecular interactions in this compound?

- Methodology : Graph-set analysis (Bernstein et al., 1995) identifies motifs like dimers. Weak interactions (e.g., C–H···S, π–π stacking) are quantified using Mercury or PLATON .

- Example : In the title compound, N–H···S and O–H···S interactions form 1D chains, while π–π stacking (Cg1–Cg1 = 3.35 Å) stabilizes the 3D framework .

Q. How do substituents (e.g., bromo, chloro) influence biological activity, and how are these effects experimentally validated?

- Methodology : Structure-activity relationship (SAR) studies compare analogs via antimicrobial assays (e.g., MIC against S. aureus). For example, bromo-substituted triazoles show enhanced activity due to increased lipophilicity and electron-withdrawing effects .

- Data Contradictions : Some studies report conflicting bioactivity due to assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines to minimize discrepancies .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of SC-XRD data for triazole-thione derivatives?

- Best Practices :

- Optimize crystal growth via slow evaporation (e.g., methanol/water 5:2 v/v) .

- Ensure low thermal motion () to reduce atomic displacement errors .

- Validate data-to-parameter ratios >15:1 to avoid overfitting .

Q. How are spectroscopic and crystallographic data integrated to resolve structural ambiguities?

- Workflow :

Confirm tautomeric forms via -NMR (e.g., thione vs. thiol).

Validate hydrogen-bond donors/acceptors using IR (e.g., ) .

Cross-validate with SC-XRD torsion angles (e.g., dihedral angles between triazole and aryl rings = 25–67°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.